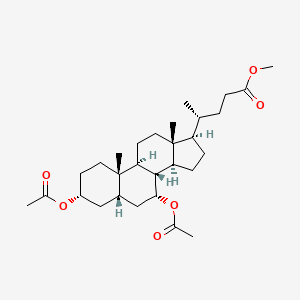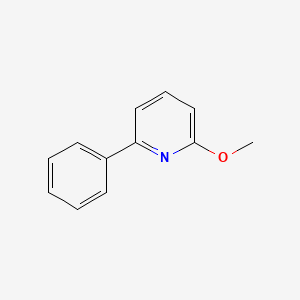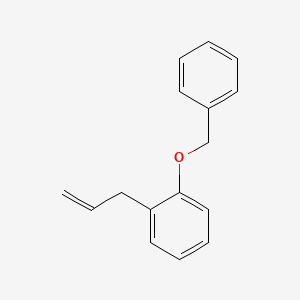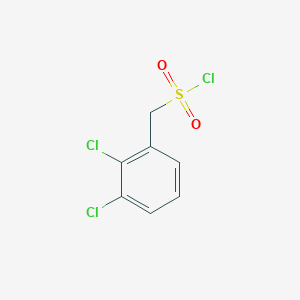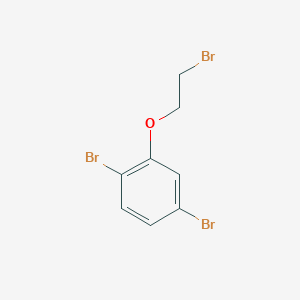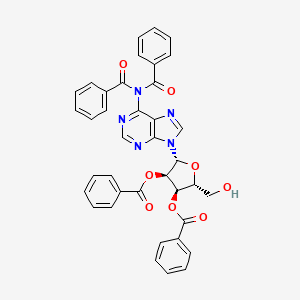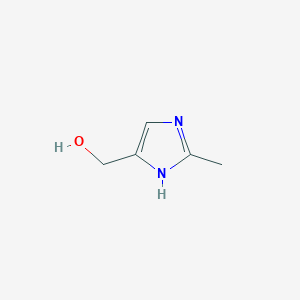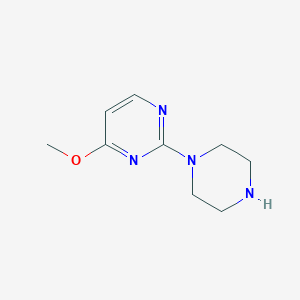![molecular formula C11H11F6N B1354274 (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS No. 511256-36-3](/img/structure/B1354274.png)
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is a chiral compound that has been used in various studies. For instance, it has been used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) with Candida tropicalis 104 .
Synthesis Analysis
The synthesis of a similar compound, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, has been reported. It was synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis
The molecular formula of “(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is C10H9F6N. It has an average mass of 257.176 Da and a monoisotopic mass of 257.063904 Da .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
Phenylethylamines, including compounds similar to (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, have been extensively studied for their neurochemical effects and potential neurotoxicity. These compounds interact with various neurotransmitter systems and have been linked to alterations in brain chemistry and potential toxic effects, especially when misused or overexposed. Research in this area aims to understand the mechanisms underlying these interactions and their implications for neurodegenerative diseases and psychiatric disorders (McKenna & Peroutka, 1990).
Aging and Brain Function
The effects of phenylethylamines on aging and brain function have also been a subject of scientific inquiry. Studies have explored how these compounds, through their interaction with monoamine oxidase and other neurochemical pathways, might influence the aging process, potentially offering insights into the treatment of age-related cognitive decline and neurodegenerative diseases (Burchinsky & Kuznetsova, 1992).
Ethylene Action and Postharvest Quality of Non-Climacteric Fruits
In the context of agriculture and food science, research has been conducted on the use of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) to enhance the postharvest quality of non-climacteric fruit crops. While not directly related to (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, this research area explores the manipulation of ethylene perception in fruits to delay ripening and senescence, thereby extending shelf life and maintaining quality. The effects of such treatments on various fruits, including their respiration, color change, and susceptibility to physiological disorders, have been documented, providing valuable insights into postharvest fruit management (Li et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .
Mode of Action
Compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . The intracellular NADH concentration, which is consumed primarily in respiration to generate ATP, was found to increase by 2.2 times under the oxygen-deficient condition .
Pharmacokinetics
The compound is synthesized in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition , which might influence its bioavailability.
Result of Action
The compound is used for the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of BTAP was maintained at 73.7% under an oxygen-deficient environment .
Action Environment
The action of the compound is influenced by environmental factors such as the presence of oxygen and the type of solvent used. For instance, the yield of the bioreduction of BTAP was maintained at the same level under an oxygen-deficient environment compared with oxygen-sufficient conditions . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased .
Propiedades
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAARPZLAPMHX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469394 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511256-36-3 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

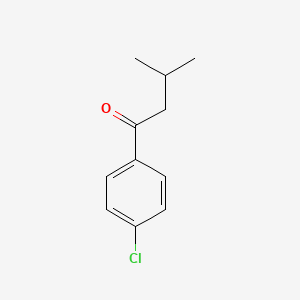

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

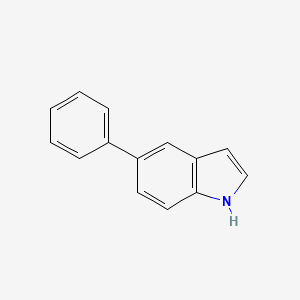
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
